3-(azepane-1-carbonyl)-2H-chromen-2-one
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Overview
Description
3-(azepane-1-carbonyl)-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, attached to the chromen-2-one core. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(azepane-1-carbonyl)-2H-chromen-2-one typically involves the reaction of chromen-2-one derivatives with azepane-1-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(azepane-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the azepane-1-carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the azepane-1-carbonyl group.
Scientific Research Applications
Chemistry: 3-(azepane-1-carbonyl)-2H-chromen-2-one is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential use in medicinal chemistry, particularly in the design and synthesis of new drugs targeting specific biological pathways. Its structural features make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 3-(azepane-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
- 3-(azepane-1-carbonyl)phenol
- 4-(azepane-1-carbonyl)-1-o-tolyl-pyrrolidin-2-one
- 4-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide
Comparison: Compared to similar compounds, 3-(azepane-1-carbonyl)-2H-chromen-2-one stands out due to its unique chromen-2-one core, which imparts distinct chemical and biological properties. The presence of the azepane ring further enhances its versatility in chemical reactions and potential applications. While other similar compounds may share some structural features, the combination of the chromen-2-one core and the azepane ring in this compound makes it a unique and valuable compound for various scientific and industrial applications.
Biological Activity
3-(azepane-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family, characterized by its unique structural features, including a fused benzopyran system and an azepane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant studies and data.
Chemical Structure and Synthesis
The molecular structure of this compound can be depicted as follows:
The synthesis typically involves the reaction of chromen-2-one derivatives with azepane-1-carbonyl chloride under basic conditions, resulting in high yields and purity. The azepane moiety is significant as it may enhance the compound's solubility and stability, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : It can bind to specific receptors, altering cellular responses.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to induce cell cycle arrest and apoptosis. For instance, studies show that derivatives of chromenones can disrupt microtubule dynamics, leading to inhibition of tubulin polymerization. This action is crucial for cancer cell proliferation .
Table 1: Anticancer Activity Data
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
SGC-7901 (gastric) | 0.4 ± 0.1 | Induction of apoptosis |
A549 (lung) | 0.65 | Inhibition of tubulin polymerization |
HeLa (cervical) | 0.268 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Activity
In vivo studies have shown that compounds related to this compound possess anti-inflammatory effects. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Such activity suggests potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary results indicate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the azepane ring may enhance its interaction with microbial targets .
Table 2: Antimicrobial Activity Data
Microorganism | Zone of Inhibition (mm) | Standard Drug Comparison |
---|---|---|
Staphylococcus aureus | 15 | Chloramphenicol |
Escherichia coli | 12 | Chloramphenicol |
Candida albicans | 10 | Nystatin |
Case Studies
Several case studies have evaluated the efficacy of this compound in preclinical models:
- Study on Gastric Cancer : A study involving SGC-7901 cells demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, suggesting potential for therapeutic use in chronic inflammatory diseases.
Properties
IUPAC Name |
3-(azepane-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-15(17-9-5-1-2-6-10-17)13-11-12-7-3-4-8-14(12)20-16(13)19/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUJLHFRRGJOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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